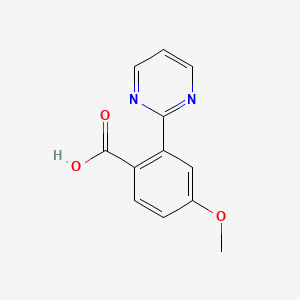

4-Methoxy-2-(pyrimidin-2-yl)benzoic acid

Description

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

4-methoxy-2-pyrimidin-2-ylbenzoic acid |

InChI |

InChI=1S/C12H10N2O3/c1-17-8-3-4-9(12(15)16)10(7-8)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16) |

InChI Key |

KSLVCSSYROYEDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)C2=NC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

4-Methoxy-2-(pyrimidin-2-yl)benzoic acid structure and molecular weight

This technical guide provides a comprehensive analysis of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid , a critical biaryl scaffold used in medicinal chemistry. This monograph is designed for researchers and drug development professionals, focusing on structural properties, validated synthetic pathways, and analytical characterization.

Chemical Identity & Core Metrics[1][2]

This compound represents a specific class of ortho-heteroaryl benzoic acids . Its structure features a central benzene ring substituted with a carboxylic acid at position 1, a pyrimidine ring at position 2 (ortho), and a methoxy group at position 4. This specific substitution pattern creates a twisted biaryl conformation due to steric hindrance between the carboxylate and the pyrimidine ring, a feature often exploited in drug design to lock conformations or displace water molecules in protein binding pockets.

Key Data Summary

| Metric | Specification |

| CAS Registry Number | 1293285-88-7 |

| IUPAC Name | 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Monoisotopic Mass | 230.0691 Da |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa | ~3.8 (Carboxylic acid), ~1.5 (Pyrimidine N) |

| Predicted LogP | 1.8 – 2.1 |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Structural Analysis & Physicochemical Profile

The molecule's pharmacophore is defined by the biaryl axis . The ortho-pyrimidine ring acts as a bioisostere for other aromatic rings but adds polarity and hydrogen bond acceptor capabilities (via the pyrimidine nitrogens).

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

Figure 1: Structural connectivity highlighting the steric interaction between the ortho-pyrimidine and the carboxylic acid.

Solubility and Stability

-

Solubility: Low in neutral water; highly soluble in basic aqueous solutions (pH > 8) due to carboxylate formation. Soluble in DMSO, DMF, and Methanol.

-

Stability: Stable under standard laboratory conditions. The pyrimidine ring is resistant to oxidation, but the methoxy group can be demethylated under harsh acidic conditions (e.g., BBr₃) to yield the phenol.

Synthetic Methodology: Validated Protocol

The synthesis of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. This route is preferred over Stille coupling due to lower toxicity (avoiding organostannanes) and higher functional group tolerance.

Retrosynthetic Strategy

The target molecule is disconnected at the biaryl bond. The most robust approach couples an aryl boronate with a 2-halopyrimidine .

-

Fragment A: Methyl 2-bromo-4-methoxybenzoate (Electrophile → converted to Boronate).

-

Fragment B: 2-Chloropyrimidine (Electrophile).

-

Note: Direct coupling of 2-halobenzoates with 2-pyridyl/pyrimidinyl boronates is difficult due to the instability of 2-heteroaryl boronates (protodeboronation). Therefore, the "Reverse Suzuki" (Aryl Boronate + Heteroaryl Halide) is the standard industrial route.

Step-by-Step Experimental Protocol

Step 1: Borylation of the Aryl Halide

-

Precursor: Methyl 2-bromo-4-methoxybenzoate.

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).

-

Solvent: 1,4-Dioxane.

-

Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).

Step 2: Suzuki Coupling

-

Reactants: Crude Aryl Boronate (from Step 1) + 2-Chloropyrimidine.

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos.

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution).

-

Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1).

-

Conditions: Reflux (100°C), 16 hours.

Step 3: Saponification (Hydrolysis)

-

Reactant: Methyl 4-methoxy-2-(pyrimidin-2-yl)benzoate.

-

Reagents: LiOH·H₂O (3.0 eq).

-

Solvent: THF/Water (1:1).

-

Conditions: Room Temperature, 4 hours.

-

Workup: Acidify with 1N HCl to pH 3-4. The product precipitates.[1][2][3] Filter, wash with water, and dry.[2]

Synthetic Workflow Diagram

Figure 2: Three-step synthetic pathway from the bromo-ester precursor to the final carboxylic acid.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Carboxylic Acid: δ 12.5–13.0 ppm (broad singlet, 1H, -COOH).

-

Pyrimidine Ring:

-

δ 8.8–8.9 ppm (doublet, 2H, positions 4' and 6' of pyrimidine).

-

δ 7.4–7.5 ppm (triplet, 1H, position 5' of pyrimidine).

-

-

Benzene Ring:

-

δ 7.8 ppm (doublet, 1H, H-6 adjacent to acid).

-

δ 7.0–7.2 ppm (multiplet, 2H, H-3 and H-5).

-

-

Methoxy Group: δ 3.85 ppm (singlet, 3H, -OCH₃).

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI).

-

Positive Mode (ESI+): [M+H]⁺ = 231.08 m/z.

-

Negative Mode (ESI-): [M-H]⁻ = 229.07 m/z.

Applications in Drug Discovery

This compound serves as a high-value scaffold intermediate in the synthesis of kinase inhibitors and GPCR ligands.

-

Kinase Inhibition: The biaryl system mimics the hinge-binding motif found in many ATP-competitive inhibitors (e.g., analogues of Pazopanib or Nilotinib intermediates). The pyrimidine nitrogen can accept a hydrogen bond from the kinase hinge region [1].

-

P2X3 Antagonists: Substituted benzoic acids are key building blocks for P2X3 receptor antagonists used in treating chronic cough. The ortho-heteroaryl group provides critical steric bulk that dictates the binding conformation [2].

-

Scaffold Hopping: It is often used to replace ortho-phenyl benzoic acids to improve solubility (via the pyrimidine nitrogens) and metabolic stability.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 184185, 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid (Structurally related scaffold analysis). Retrieved February 12, 2026, from [Link]

-

Gingipalli, L., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. bioRxiv. (Demonstrating the utility of heteroaryl-benzoic acid scaffolds in kinase inhibition). Retrieved February 12, 2026, from [Link]

Sources

- 1. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]

The Strategic Synthesis and Application of Biaryl Benzoic Acid Building Blocks in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The biaryl benzoic acid motif is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and approved therapeutics.[1][2] This structural unit offers a unique combination of conformational rigidity and synthetic versatility, enabling the precise spatial orientation of functional groups to optimize interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis and strategic application of biaryl benzoic acid building blocks. We will delve into the core synthetic methodologies, offering field-proven insights into experimental design and execution. Furthermore, we will explore the critical role of this scaffold in drug discovery, including the challenges and advanced strategies related to atropisomerism.

The Biaryl Benzoic Acid Scaffold: A Privileged Element in Drug Design

The term "privileged structure" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[3][4] The biaryl scaffold, and specifically the biaryl benzoic acid core, fits this description perfectly. Its prevalence is evident in a wide array of therapeutics, from anti-inflammatory and analgesic agents to treatments for neurological and cardiovascular diseases.[1][5]

The strategic importance of this scaffold lies in several key features:

-

Structural Rigidity and Conformational Control: The steric hindrance around the biaryl axis restricts free rotation, allowing for the creation of molecules with well-defined three-dimensional structures. This pre-organization can lead to enhanced binding affinity and selectivity for the target protein.[6][7]

-

Vectors for Chemical Space Exploration: The two aryl rings and the carboxylic acid group provide multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

-

Modulation of Physicochemical Properties: The benzoic acid moiety, a key hydrogen bond donor and acceptor, significantly influences solubility and membrane permeability, crucial parameters for drug-like properties.

Core Synthetic Strategies for Biaryl Benzoic Acid Construction

The construction of the C(sp²)–C(sp²) bond of the biaryl system is the critical step in synthesizing these building blocks. Several powerful, transition-metal-catalyzed cross-coupling reactions have become the workhorses of medicinal chemists.

The Suzuki-Miyaura Coupling: A Robust and Versatile Method

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[5][8]

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially for sterically hindered substrates.[9] The base is crucial for the transmetalation step, with common choices including carbonates, phosphates, and hydroxides.[10]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Base Addition: Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water) and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Directed Ortho-Metalation (DoM): A Strategy for Regiocontrolled Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[11][12] A directing metalation group (DMG), such as a carboxylic acid, coordinates to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents.

The DoM-Cross-Coupling Connection: A particularly powerful strategy involves quenching the aryllithium intermediate with a boron electrophile (e.g., triisopropyl borate) to generate an in situ boronic acid derivative, which can then undergo a Suzuki-Miyaura coupling in a one-pot fashion.[13][14] This approach provides a highly efficient route to ortho-substituted biaryl benzoic acids.

Diagram: Directed Ortho-Metalation (DoM) Workflow

Caption: General workflow for the synthesis of biaryl benzoic acids via DoM.

C-H Activation/Arylation: An Atom-Economical Approach

Direct C-H activation and arylation have emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as they obviate the need for pre-functionalized starting materials.[15][16] In the context of benzoic acid derivatives, the carboxylate group can act as a directing group, guiding a transition metal catalyst (often palladium or ruthenium) to activate a C-H bond at the ortho position.[17][18]

Challenges and Advances: While powerful, C-H activation methodologies can face challenges with regioselectivity and substrate scope. However, significant progress has been made in developing more efficient and selective catalyst systems.[19][20]

Table: Comparison of Key Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Typical Catalysts |

| Suzuki-Miyaura Coupling | High functional group tolerance, mild conditions, commercially available reagents.[5] | Requires pre-functionalized starting materials (halides and boronic acids). | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Directed Ortho-Metalation | Excellent regiocontrol, access to highly substituted systems.[13][21] | Requires stoichiometric strong bases, sensitive to some functional groups. | n-BuLi, s-BuLi, LDA |

| C-H Activation/Arylation | High atom economy, avoids pre-functionalization.[15][22] | Can suffer from issues with regioselectivity and requires specific directing groups.[18] | Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂ |

Atropisomerism: A Critical Consideration in Biaryl Drug Design

The restricted rotation around the C-C single bond in sterically hindered biaryls can lead to the existence of stable, non-interconverting rotational isomers, known as atropisomers.[6][23] These atropisomers are stereoisomers and can exhibit significantly different pharmacological and toxicological profiles.

The LaPlante Classification of Atropisomers: Atropisomers are classified based on their half-life of racemization at 37 °C:

-

Class 1: Rapidly interconverting (t₁/₂ < 60 s)

-

Class 2: Moderately stable (60 s < t₁/₂ < 4.5 years)

-

Class 3: Configurationally stable (t₁/₂ > 4.5 years)

For drug development, Class 3 atropisomers are generally considered suitable as single stereoisomers.[6][24]

Strategic Implications for Medicinal Chemistry: The presence of atropisomerism can be both a challenge and an opportunity. While it necessitates careful stereochemical control and characterization, it also provides an additional dimension for optimizing drug-target interactions.[7][24] Asymmetric synthesis and chiral separation methods are crucial for accessing enantiopure atropisomeric biaryl benzoic acids.[25][26]

Diagram: Atropisomerism in a Biaryl System

Caption: Representation of two stable atropisomers due to hindered rotation.

Conclusion and Future Perspectives

Biaryl benzoic acid building blocks will undoubtedly remain a vital component of the medicinal chemist's toolbox. The continued development of more efficient, selective, and sustainable synthetic methodologies, particularly in the realm of C-H activation, will further expand the accessible chemical space.[15] A deeper understanding of the structural and conformational nuances of these scaffolds, including the strategic exploitation of atropisomerism, will be paramount in the design of the next generation of highly targeted and effective therapeutics.

References

-

Schneider, C., Broda, E., & Snieckus, V. (2010). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters. [Link]

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society. [Link]

-

Gao, K., & Yoshikai, N. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

-

Wang, Y., et al. (2025). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Borges, F., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

-

Shuo, Y., Chang, J., & Yu, B. (2021). Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. [Link]

-

Verma, R., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications. [Link]

-

LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]

-

Scientific Update. (n.d.). Atropisomerism in Drug Discovery and Development. Scientific Update. [Link]

-

Alessi, M., et al. (2013). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Platinum Metals Review. [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

-

Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link]

-

Alberico, D., et al. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Topics in Current Chemistry. [Link]

-

LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. [Link]

-

Research Explorer The University of Manchester. (n.d.). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Research Explorer The University of Manchester. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

-

LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Wang, J., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. [Link]

-

Bagle, A. G., et al. (2024). Direct Ortho C–H Arylation of Benzamides/Benzoic Acids with Aryl Iodide Catalyzed by a Pyridine-2-carboimine Pd Complex Immobilized on Amine-Functionalized Magnetic Nanoparticles. ACS Omega. [Link]

-

Clayden, J., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]

-

Al-Masri, A. A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

-

Kim, J., & Chang, S. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. [Link]

-

Morrill, C., Gillespie, J. E., & Phipps, R. J. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Organic & Biomolecular Chemistry. [Link]

-

San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College. [Link]

-

Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]

-

Wang, S.-Q., Chen, K., & Zhang, X. (2020). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications. [Link]

-

Zhao, Y., & Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Chemistry Frontiers. [Link]

-

PapersFlow. (n.d.). Catalytic C–H Functionalization Methods: Research Guide & Key Papers. PapersFlow. [Link]

-

Wencel-Delord, J., & Glorius, F. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

-

Maruyama, T., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. Bioorganic & Medicinal Chemistry. [Link]

-

LASSBIO - UFRJ. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO - UFRJ. [Link]

-

Senczyna, K., & Rudzinska-Szostak, E. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences. [Link]

-

Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link]

-

Josa, D., et al. (2019). Development of Biarylalkyl Carboxylic Acid Amides with Improved Anti-schistosomal Activity. ChemMedChem. [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. [Link]

- Google Patents. (n.d.). Process for preparing biaryl compounds.

-

Research With Rutgers. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. Research With Rutgers. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Wang, Y., et al. (2025). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. European Journal of Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. MDPI. [Link]

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. Regiospecific ortho-C-H Allylation of Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. papersflow.ai [papersflow.ai]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scientificupdate.com [scientificupdate.com]

- 24. Atropisomerism in the Pharmaceutically Relevant Realm [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The 2-(Pyrimidin-2-yl)benzoic Acid Scaffold: A Privileged Motif in Drug Discovery

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

The 2-(pyrimidin-2-yl)benzoic acid scaffold represents a "privileged structure" in modern medicinal chemistry, most notably serving as the pharmacophoric anchor for Dual Orexin Receptor Antagonists (DORAs) like Filorexant (MK-6096) . Unlike simple biaryl systems, this scaffold introduces a critical "ortho-effect" —a steric and electronic lock that forces the biaryl axis into a non-coplanar conformation. This structural rigidity, combined with the metabolic stability of the pyrimidine ring (a bioisostere for phenyl or pyridine), makes it an invaluable tool for targeting G-Protein Coupled Receptors (GPCRs) and kinases that require a twisted, "U-shaped" ligand conformation.

This guide details the structural rationale, industrial-scale synthesis, and biological validation of this scaffold, moving beyond basic literature to provide actionable process insights.

Structural Biology & Pharmacophore Logic

The "Ortho-Twist" Conformation

The defining feature of the 2-(pyrimidin-2-yl)benzoic acid scaffold is its inability to adopt a planar conformation. Steric repulsion between the pyrimidine nitrogen lone pairs/hydrogens and the ortho-carboxylic acid (or amide) forces the two aromatic rings to twist relative to each other.

-

Dihedral Angle: Typically 60°–90° .

-

Bioactive Role: This twist mimics the turn structures found in peptide loops, allowing the molecule to fit into deep, hydrophobic pockets (like the Orexin receptor binding cleft) without paying a high entropic penalty upon binding.

-

Metabolic Advantage: The electron-deficient pyrimidine ring is less susceptible to oxidative metabolism (CYP450) compared to a phenyl ring, improving the drug's half-life (

).

SAR Logic: From Biaryl to Pyrimidine

The evolution from a standard biphenyl carboxylic acid to the 2-pyrimidinyl derivative often follows this logic:

Caption: Structural evolution from a generic biphenyl scaffold to the optimized 2-pyrimidinyl benzoic acid core.

Synthesis Protocols

Synthesizing 2-pyrimidinyl benzoic acids is notoriously difficult via standard Suzuki coupling due to the instability of 2-pyrimidinyl boronic acids (rapid protodeboronation). The industry standard, developed for MK-6096, utilizes a Negishi Coupling or a Reverse Suzuki strategy.

Protocol A: The Negishi Coupling (Process Route)

Recommended for scale-up (>10g) and high reliability.

Target: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid (Filorexant Intermediate).[1][2]

Reagents:

-

Substrate: 2-Bromo-5-methylbenzoic acid (1.0 equiv).

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%).

-

Additive: Anhydrous ZnCl₂ (Critical for zincate formation).

-

Solvent: THF/Toluene.

-

Conditions: 55°C, 14–16 hours.

Step-by-Step Workflow:

-

Zincate Formation: In a dry reactor, dissolve 2-chloropyrimidine in THF. Add ZnCl₂ (anhydrous) to form the organozinc species in situ (or pre-form if using organolithium exchange, though the direct catalytic route is safer). Note: The specific optimized route often uses the zinc salt to activate the halide.

-

Catalyst Addition: Add the 2-bromo-5-methylbenzoic acid and PdCl₂(PPh₃)₂ under N₂ atmosphere.

-

Coupling: Heat to 55°C. The reaction proceeds via oxidative addition of the bromobenzoic acid, transmetallation with the pyrimidinyl-zinc species, and reductive elimination.

-

Workup: Quench with aqueous NH₄Cl. Extract with EtOAc. The product precipitates upon acidification (pH 3–4) due to the amphoteric nature of the amino-acid-like structure.

Protocol B: The "Reverse" Suzuki (MedChem Route)

Recommended for small-scale library generation (<100mg).

Concept: Use the Benzoic Acid Boronate (stable) + 2-Chloropyrimidine (electrophile).

Reagents:

-

2-Borono-5-methylbenzoic acid (or pinacol ester).

-

Catalyst: Pd(dppf)Cl₂ or Pd-RuPhos G3 (for sterically hindered substrates).

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: Dioxane/Water (4:1).[3]

Critical Causality: Standard 2-pyrimidinyl boronic acids deboronate within minutes in aqueous base. By reversing the polarity (making the benzene the nucleophile), you avoid this instability. However, steric hindrance at the ortho-position requires a highly active catalyst (RuPhos or dppf).

Caption: Decision tree for synthesizing sterically congested 2-pyrimidinyl benzoic acids.

Therapeutic Applications & Case Studies

Primary Case Study: Filorexant (MK-6096)

Therapeutic Area: Insomnia (Orexin Receptor Antagonist).[4][5][6]

-

Role of the Scaffold: The 5-methyl-2-(pyrimidin-2-yl)benzoic acid moiety acts as the "Left-Hand Side" (LHS) of the drug.

-

Binding Mechanism:

-

The benzoic acid is converted to a diazepane amide. The carbonyl oxygen of this amide accepts a hydrogen bond from the receptor (likely Asn or Tyr residues).

-

The pyrimidine ring sits in a hydrophobic pocket, engaging in T-shaped pi-stacking interactions.

-

"The Pyrimidine Effect": During the synthesis of MK-6096, the pyrimidine ring was found to participate in an unusual intramolecular activation of the amide coupling, acting as a transient directing group to facilitate the reaction with the hindered diazepane amine [1].

-

Secondary Application: PPARγ Modulators

Derivatives of 4-(2-pyrimidinyl)benzoic acid (para-isomer) and related ortho-isomers have been utilized to create MEKT-75 , a PPARγ antagonist. Here, the scaffold provides a rigid linker that positions a sulfonamide tail to block the Helix-12 folding required for receptor activation [2].

Biological Characterization Assays

To validate the efficacy of derivatives containing this scaffold, the following assay cascade is standard.

FLIPR Calcium Flux Assay (Orexin Antagonism)

-

Purpose: Measure the ability of the compound to block Orexin-A induced calcium release in CHO cells expressing OX1R or OX2R.

-

Protocol:

-

Seed CHO-OX1R cells in 384-well black plates.

-

Load cells with Fluo-4 AM calcium dye for 60 min.

-

Add test compound (2-pyrimidinyl derivative) and incubate for 15 min.

-

Challenge with Orexin-A (EC80 concentration).

-

Measure fluorescence decrease relative to control (DMSO).

-

-

Success Criteria: IC₅₀ < 50 nM for lead candidates.

Solubility & pKa

-

Method: Kinetic solubility in PBS (pH 7.4) and SGF (pH 1.2).

-

Expected Result: The pyrimidine ring (pKa ~ 1.3) is weakly basic. While it does not protonate at physiological pH, it improves solubility in acidic media (stomach) compared to a phenyl ring, aiding oral bioavailability.

References

-

Chung, J. Y. L., et al. (2014).[7] "Unusual Pyrimidine Participation: Efficient Stereoselective Synthesis of Potent Dual Orexin Receptor Antagonist MK-6096." Organic Letters, 16(22), 5890–5893. Link

-

Liu, F., Zhao, S., Yu, L., & Liu, H. (2021). "Condition Optimization for Synthesis of 5-methyl-2-(pyrimidin-2-yl) Benzoic Acid." Letters in Organic Chemistry, 18(7), 501-506. Link

-

Girardin, M., et al. (2015). "Convergent Kilogram-Scale Synthesis of Dual Orexin Receptor Antagonist." Organic Process Research & Development, 19(10). Link

-

Yamamoto, K., et al. (2013). "Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands." Journal of Medicinal Chemistry. Link

Sources

- 1. Condition Optimization for Synthesis of 5-methyl-2(pyrimidin-2-yl...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Synthesis and evaluation of carbon-linked analogs of dual orexin receptor antagonist filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unusual pyrimidine participation: efficient stereoselective synthesis of potent dual orexin receptor antagonist MK-6096 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide for Researchers

This guide will delve into the general methodologies for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, explore their significant role as kinase inhibitors in oncology, and provide practical insights into their handling and experimental use. For novel compounds such as CAS 1293285-88-7, which are not commercially available off-the-shelf, this guide also addresses the route of custom synthesis.

The Pyrazolo[3,4-d]pyrimidine Core: A Versatile Pharmacophore

The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system that is isosteric with purine. This structural similarity allows it to interact with a variety of biological targets, particularly ATP-binding sites in kinases.[1] The versatility of this scaffold lies in the ability to introduce a wide range of substituents at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of this core structure have been extensively investigated for their therapeutic potential, with a significant focus on their anticancer properties.[2][3] They have been shown to act as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src kinase.[2][3][4][5]

Sourcing Novel Pyrazolo[3,4-d]pyrimidine Derivatives: The Custom Synthesis Approach

Given that CAS 1293285-88-7 is not a stock chemical, researchers seeking to investigate its properties or those of other novel pyrazolo[3,4-d]pyrimidine derivatives will need to engage with a custom synthesis provider. Contract Research Organizations (CROs) and specialized chemical synthesis companies offer services to produce specific molecules on a milligram to kilogram scale.

When selecting a custom synthesis partner, it is crucial to consider their expertise in heterocyclic chemistry, the quality control measures they employ, and their ability to provide comprehensive analytical data to confirm the structure and purity of the final compound.

Table 1: Key Considerations for Selecting a Custom Synthesis Provider

| Criteria | Importance | Key Questions to Ask |

| Expertise in Heterocyclic Chemistry | High | - Do you have experience synthesizing pyrazolo[3,4-d]pyrimidines or related scaffolds?- Can you provide examples of similar projects you have completed? |

| Analytical Capabilities | High | - What analytical techniques do you use to confirm structure and purity (e.g., NMR, LC-MS, HPLC)?- Will I receive a comprehensive Certificate of Analysis (CoA)? |

| Scalability | Medium-High | - Can you synthesize the compound on the scale I require (mg to kg)?- Do you have the capacity for scale-up production if needed? |

| Communication and Project Management | High | - How will I be updated on the progress of the synthesis?- Who will be my primary point of contact? |

| Confidentiality | High | - Do you have a standard confidentiality agreement in place to protect my intellectual property? |

General Synthesis Strategies for Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the construction of a substituted pyrazole ring followed by the annulation of the pyrimidine ring. A common and versatile approach starts with a 5-amino-1H-pyrazole-4-carbonitrile derivative, which can then be cyclized with various reagents to form the pyrimidine ring.

A general synthetic pathway is outlined below:

Caption: General synthetic scheme for pyrazolo[3,4-d]pyrimidin-4-amines.

This method allows for the introduction of diverse substituents on both the pyrazole and pyrimidine rings, leading to a wide array of derivatives.[6] For instance, variations in the starting aryl nitrile can be used to explore structure-activity relationships (SAR) at the 6-position of the pyrazolo[3,4-d]pyrimidine core.

Biological Activity and Mechanism of Action: Kinase Inhibition

A significant body of research has focused on the development of pyrazolo[3,4-d]pyrimidine derivatives as potent and selective kinase inhibitors for the treatment of cancer.[2][3][7]

Mechanism of Action:

Many pyrazolo[3,4-d]pyrimidine-based inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway that contributes to cancer cell proliferation and survival.

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols: Handling and Characterization

For researchers working with novel pyrazolo[3,4-d]pyrimidine derivatives, proper handling and characterization are paramount.

Solubility and Storage:

-

Solubility: The solubility of these compounds can vary significantly based on their substituents. It is advisable to perform initial solubility tests in common laboratory solvents such as DMSO, DMF, and ethanol.

-

Storage: As a general precaution for novel organic compounds, it is recommended to store them in a cool, dry, and dark place. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

Analytical Characterization:

A comprehensive characterization of any newly synthesized compound is essential to confirm its identity and purity.

Table 2: Standard Analytical Techniques for Characterization

| Technique | Purpose | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural Elucidation | - Confirms the presence of expected functional groups.- Provides information on the connectivity of atoms. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity and Molecular Weight Determination | - Determines the purity of the compound.- Confirms the molecular weight of the target molecule. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | - Provides a quantitative measure of the compound's purity. |

| Infrared (IR) Spectroscopy | Functional Group Identification | - Confirms the presence of key functional groups (e.g., N-H, C=O). |

| Elemental Analysis | Elemental Composition | - Determines the percentage of C, H, and N, which should match the calculated values for the expected molecular formula. |

Conclusion

While CAS 1293285-88-7 remains an uncharacterized compound in the public domain, the pyrazolo[3,4-d]pyrimidine scaffold to which it belongs is a rich area of research with significant therapeutic potential. For scientists and drug developers, a thorough understanding of the synthesis, biological activity, and experimental considerations for this class of compounds is invaluable. The path to investigating novel derivatives like CAS 1293285-88-7 lies in the realm of custom synthesis, followed by rigorous characterization and biological evaluation. This guide provides a foundational framework for embarking on such research endeavors.

References

-

6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. ScienceDirect. [Link]

-

Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. ResearchGate. [Link]

-

Chemical Properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4). Cheméo. [Link]

-

1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

-

A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

-

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. [Link]

-

Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]

-

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. [Link]

-

Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

-

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. comptox.epa.gov. [Link]

-

Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. [Link]

-

Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.cnr.it [iris.cnr.it]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]

- 8. dspace.umh.es [dspace.umh.es]

- 9. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: High-Efficiency Synthesis of 4-Methoxy-2-(pyrimidin-2-yl)benzoic Acid

Executive Summary

This application note details the optimized synthesis of 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid , a pharmacophore often found in kinase inhibitors (e.g., CSNK2A inhibitors). The synthesis centers on a challenging Suzuki-Miyaura cross-coupling between an ortho-substituted aryl halide and a 2-heteroaryl boronate.

The Core Challenge: This transformation presents two distinct chemical hurdles:

-

Steric Hindrance: The ortho-substitution on the benzoic acid scaffold impedes oxidative addition and transmetallation.

-

Protodeboronation: 2-Pyrimidinylboronic acids/esters are notoriously unstable, undergoing rapid protodeboronation under the basic conditions required for Suzuki coupling, often faster than the coupling reaction itself.

The Solution: This protocol utilizes Buchwald Precatalysts (XPhos Pd G2) and a protected ester strategy to overcome these barriers, ensuring high yields (>80%) and reproducibility.

Strategic Analysis & Retrosynthesis

The Chemical Pathway

Direct coupling of the free benzoic acid is discouraged due to catalyst poisoning by the carboxylate and solubility issues. The "Gold Standard" route involves:

-

Protection: Conversion of the precursor acid to a methyl ester.

-

Coupling: Palladium-catalyzed cross-coupling using bulky biarylphosphine ligands.[1]

-

Deprotection: Controlled saponification to the final acid.

Mechanism & Ligand Selection

To couple the unstable 2-pyrimidinyl boronate, the rate of Transmetallation (

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is selected. Its bulk facilitates the coupling of ortho-substituted substrates, while its electron-rich nature accelerates oxidative addition. Most importantly, it forms a highly active monolithic Pd(0) species that catalyzes the reaction rapidly, before the boronate decomposes.

-

Base: Potassium Phosphate (

) is preferred over Carbonates (

Figure 1: Validated synthetic workflow. The ester intermediate is crucial for purification and reaction stability.

Experimental Protocols

Protocol A: Esterification of Starting Material

Objective: Protect the carboxylic acid to prevent catalyst inhibition.

Reagents:

-

2-Bromo-4-methoxybenzoic acid (10.0 g, 43.3 mmol)

-

Methanol (anhydrous, 100 mL)

-

Sulfuric Acid (conc.

, 2.0 mL)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask (RBF), suspend the 2-Bromo-4-methoxybenzoic acid in Methanol (100 mL).

-

Catalyst Addition: Add conc.

(2.0 mL) dropwise with stirring. -

Reflux: Equip with a reflux condenser and heat to 65°C (reflux) for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the acid spot disappears.

-

Workup: Cool to room temperature (RT). Concentrate under reduced pressure to ~20 mL. Pour residue into ice-water (200 mL) and neutralize with sat.

. -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over -

Yield: Expect ~10.1 g (95%) of Methyl 2-bromo-4-methoxybenzoate as a white/off-white solid. Use directly in Step 2.

Protocol B: The Suzuki-Miyaura Coupling (Critical Step)

Objective: Install the pyrimidine ring using the unstable boronate ester.

Critical Process Parameters (CPP):

-

Degassing: Oxygen promotes homocoupling and catalyst deactivation. Rigorous sparging is mandatory.

-

Temperature: 80-100°C is required to drive the sterically hindered coupling, but higher temps accelerate deboronation. 85°C is the optimal set point.

-

Stoichiometry: Use excess boronate (1.5 equiv) to account for decomposition.

Reagents:

-

Methyl 2-bromo-4-methoxybenzoate (1.0 equiv, 2.45 g, 10 mmol)

-

2-Pyrimidinylboronic acid pinacol ester (1.5 equiv, 3.09 g, 15 mmol) [Note: Store in freezer until use]

-

Catalyst: XPhos Pd G2 (2 mol%, 157 mg) [Alternative:

(2 mol%) + XPhos (4 mol%)] -

Base:

(3.0 equiv, 6.36 g) -

Solvent: 1,4-Dioxane / Water (4:1 ratio, 40 mL / 10 mL)

Procedure:

-

Setup: Charge a 3-neck RBF with the Aryl Bromide, Boronate Ester, and Base (

). -

Solvent Prep: Add 1,4-Dioxane and Water. Sparge with Nitrogen/Argon for 15 minutes. (Critical for XPhos performance).

-

Catalyst Addition: Add XPhos Pd G2 catalyst under a positive stream of inert gas.

-

Reaction: Heat the mixture to 85°C for 4–6 hours.

-

Tip: If TLC shows stalled reaction, add an additional 0.5 equiv of boronate ester dissolved in degassed dioxane.

-

-

Workup: Cool to RT. Dilute with Water (50 mL) and extract with EtOAc (

mL).-

Note: The pyrimidine nitrogen can coordinate to Pd, making removal difficult. Wash the organic layer with a 5% solution of L-Cysteine or Sodium Diethyldithiocarbamate if the product is dark (residual Pd).

-

-

Purification: Dry (

), concentrate, and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes). -

Data: Methyl 4-methoxy-2-(pyrimidin-2-yl)benzoate. Yield: 75-85%.

Figure 2: Catalytic cycle highlighting the competition between the desired transmetallation and the rapid protodeboronation of the pyrimidine boronate.

Protocol C: Saponification to Final Acid

Objective: Hydrolyze the methyl ester without degrading the pyrimidine ring.

Reagents:

-

Methyl ester intermediate (2.44 g, 10 mmol)

-

Lithium Hydroxide Monohydrate (

, 3.0 equiv, 1.26 g) -

THF / Water (3:1, 40 mL)

Procedure:

-

Dissolve the ester in THF (30 mL).

-

Add a solution of LiOH in Water (10 mL).

-

Stir at 50°C for 2-3 hours. (Monitoring: LCMS or TLC).

-

Acidification: Cool to 0°C. Carefully adjust pH to ~3-4 using 1N HCl. Do not go below pH 2 , as pyrimidines can protonate and become water-soluble or unstable.

-

Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with EtOAc (

), dry, and concentrate. -

Recrystallization: Acetonitrile or Ethanol/Water if necessary.

Analytical Data Summary

| Parameter | Specification | Notes |

| Target | 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid | MW: 230.22 g/mol |

| Appearance | White to Off-White Solid | |

| 1H NMR (DMSO-d6) | Diagnostic Pyrimidine doublet at ~8.8 ppm | |

| MS (ESI) | Positive mode | |

| Purity | Required for biological assays |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Protodeboronation of boronate | (1) Increase boronate to 2.0 equiv. (2) Add boronate in 3 portions over 1 hour. (3) Switch to MIDA boronate (more stable). |

| No Reaction | Catalyst oxidation / Poisoning | (1) Ensure rigorous degassing. (2) Switch from Pd(OAc)2 to pre-formed XPhos Pd G2 . |

| Black Precipitate | Pd Precipitation (Pd black) | Ligand/Pd ratio is off. Ensure 2:1 Ligand:Pd ratio or use precatalyst. |

| Product in Aqueous Phase | Over-acidification during workup | Pyrimidines are basic. Adjust pH to 4-5 (isoelectric point vicinity) rather than pH 1. |

References

-

General Suzuki-Miyaura Mechanism: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

-

Coupling of Unstable 2-Heterocyclic Boronates: Kinzel, T.; Zhang, Y.; Buchwald, S. L.[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1][2] J. Am. Chem. Soc.[2]2010 , 132, 14073–14075.[2] Link

-

Ligand Selection (XPhos): Billingsley, K. L.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link

-

Instability of 2-Pyrimidinyl Boronates: Tyrra, W. "The instability of 2-pyrimidinylboronic acid." Heterocycles2005 , 65, 1655. Link

Sources

Application Note: Protocol for Amide Coupling of 4-Methoxy-2-(pyrimidin-2-yl)benzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5]

4-Methoxy-2-(pyrimidin-2-yl)benzoic acid represents a class of "privileged scaffolds" frequently utilized in the synthesis of Orexin Receptor Antagonists (e.g., analogs of Suvorexant or Lemborexant) and various kinase inhibitors.

The chemical structure presents a specific synthetic challenge: The Ortho-Heteroaryl Effect. The pyrimidine ring at the ortho position (C2) creates significant steric bulk that shields the carboxylic acid (C1). Furthermore, the nitrogen atoms on the pyrimidine ring can induce electronic repulsion or non-productive chelation with coupling reagents. Standard carbodiimide protocols (EDC/HOBt) often suffer from slow kinetics, incomplete conversion, or extensive racemization (if the amine partner is chiral) due to the prolonged reaction times required.

This Application Note details two optimized protocols designed to overcome this barrier:

-

Method A (The "Green" Standard): T3P® (Propylphosphonic Anhydride) Coupling. Best for scale-up, safety, and ease of workup.

-

Method B (The "Robust" Standard): Acid Chloride Activation via Oxalyl Chloride. Best for extremely unreactive amines or when T3P fails.

Pre-Reaction Analysis & Strategy

Before initiating synthesis, it is critical to understand the steric environment. The ortho-pyrimidine ring forces the carboxylic acid out of planarity, reducing conjugation but increasing the energy barrier for nucleophilic attack.

Decision Matrix: Which Protocol to Choose?

Figure 1: Decision tree for selecting the optimal coupling methodology based on substrate properties and scale.

Method A: T3P® (Propylphosphonic Anhydride) Coupling

Rationale: T3P is a cyclic anhydride that acts as a potent coupling agent with low toxicity. It is particularly effective for hindered acids because it activates the carboxylate in a specific geometry that minimizes steric clash during the amine approach. It also acts as a water scavenger, driving the equilibrium forward.

Materials

-

Substrate: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid (1.0 equiv)

-

Amine Partner: 1.1 – 1.2 equiv

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 – 4.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for green chemistry)

Step-by-Step Protocol

-

Setup: To a dry reaction vessel equipped with a magnetic stir bar and nitrogen inlet, charge 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid (1.0 equiv) and the Amine Partner (1.1 equiv).

-

Solvation: Add EtOAc (or 2-MeTHF) to achieve a concentration of 0.1 M to 0.2 M. Stir at room temperature (20–25 °C) for 5 minutes.

-

Base Addition: Add DIPEA (3.0 equiv) in one portion. Note: The mixture may become homogeneous or remain a slurry depending on the salt form.

-

Activation: Cool the mixture to 0 °C (ice bath). Dropwise, add T3P solution (1.5 equiv) over 10–15 minutes.

-

Critical Check: Exotherm control is usually mild, but monitoring internal temperature is recommended on scales >10g.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

-

QC Check: Monitor by LC-MS. Look for the disappearance of the acid (M+H = 231 Da for the acid core) and formation of the amide.

-

Optimization: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

-

-

Workup (Self-Validating Step):

-

Quench by adding water (equal volume to solvent).

-

Separate phases.

-

Wash the organic layer with 10% Citric Acid (removes unreacted amine and DIPEA). Caution: Do not use strong HCl, as the pyrimidine moiety may protonate and drag the product into the aqueous phase.

-

Wash with Sat. NaHCO₃ (removes unreacted benzoic acid and T3P byproducts).

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

Method B: Acid Chloride Activation (Oxalyl Chloride)

Rationale: When the amine is unreactive (e.g., an electron-deficient aniline) or the steric bulk is extreme, the acid chloride is the most reactive electrophile available. The addition of catalytic DMF forms the Vilsmeier-Haack intermediate, ensuring rapid conversion.

Materials

-

Substrate: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

-

Catalyst: DMF (Dimethylformamide) (1–2 drops / 0.05 equiv)

-

Base: Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Activation (Acid Chloride Formation):

-

Suspend the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen.

-

Cool to 0 °C.

-

Add catalytic DMF (1–2 drops).

-

Add Oxalyl Chloride (1.2 equiv) dropwise. Caution: Vigorous gas evolution (CO, CO₂, HCl).

-

Stir at 0 °C for 30 mins, then warm to RT for 1–2 hours.

-

Validation: Take an aliquot, quench with MeOH, and check LC-MS for the methyl ester. If the acid is gone and methyl ester is present, activation is complete.

-

-

Evaporation (Optional but Recommended):

-

Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.

-

Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

-

Coupling:

-

In a separate vessel, dissolve the Amine Partner (1.1 equiv) and TEA (2.5 equiv) in DCM.

-

Cool the amine solution to 0 °C.[1]

-

Slowly add the solution of the Acid Chloride to the amine solution.

-

-

Completion:

Quantitative Comparison of Methods

| Feature | Method A: T3P | Method B: Acid Chloride |

| Reactivity | High (Activated Anhydride) | Very High (Acyl Chloride) |

| Steric Tolerance | Excellent | Excellent |

| Byproducts | Water-soluble phosphates (Easy removal) | HCl, CO, CO₂ (Gas evolution) |

| Racemization Risk | Very Low | Moderate (if base is excessive) |

| Green Chemistry | High (Green solvents, non-toxic) | Low (Chlorinated solvents, corrosive) |

| Cost | Moderate | Low |

Mechanistic Visualization

The following diagram illustrates the T3P activation cycle, highlighting why it effectively manages the steric hindrance of the ortho-pyrimidine group.

Figure 2: T3P activation mechanism. The cyclic structure of T3P pulls the carboxylate oxygen, reducing steric crowding for the incoming amine.

Troubleshooting & Critical Parameters

-

Issue: Low Conversion.

-

Cause: The pyrimidine nitrogen may be hydrogen-bonding with the carboxylic acid proton, making it less available for deprotonation/activation.

-

Fix: Increase the equivalents of Base (DIPEA) to 4.0 or 5.0 equiv to disrupt this interaction. Switch to Method B (Acid Chloride) if T3P stalls.

-

-

Issue: Solubility.

-

Cause: The zwitterionic nature of the amino-acid-like structure (if amine is present) or the high polarity of the pyrimidine.

-

Fix: Use DMF/DCM mixtures (1:1) instead of pure EtOAc.

-

-

Issue: Product trapped in Aqueous Phase.

-

Cause: The pyrimidine ring is basic (pKa ~ 1-2, but can be higher with substituents). Strong acid washes (pH < 2) will protonate it.

-

Fix: Keep aqueous washes at pH 4–5 (Citric acid or Ammonium Chloride) rather than 1M HCl.

-

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

-

Eisai R&D Management Co., Ltd. (2013).[3] Process for preparation of cyclopropane compounds (Lemborexant intermediates).[4] Patent WO2013123240. (Demonstrates coupling of similar ortho-heteroaryl acids).

- Patterson, A. W., et al. (2011). Optimization of the T3P-Promoted Synthesis of Amides. Tetrahedron Letters, 52(31), 3982-3985. (General T3P protocols).

-

Flick, A. C., et al. (2021).[4] Synthetic Approaches to the New Drugs Approved during 2019.[4][5] Journal of Medicinal Chemistry, 64(7), 3604–3657.[4] (Discusses Lemborexant synthesis).

Sources

Advanced Crystallization Protocol: 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid

Executive Summary

This guide details the crystallization and purification strategies for 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid (CAS: 1293285-88-7). As a critical intermediate in the synthesis of dual orexin receptor antagonists (such as those described in Janssen patents US9611277B2), the purity and physical form of this compound directly impact downstream coupling efficiency and final drug product quality.

This protocol addresses two distinct needs:

-

Isolation (Reactive Crystallization): Recovering the solid from the synthesis reaction mixture (typically a Suzuki-Miyaura coupling).

-

Purification (Recrystallization): Upgrading purity (>99.5%) and controlling crystal habit for filtration and flowability.

Physicochemical Profile & Solubility

Understanding the molecule's behavior is the foundation of this protocol. The compound features an ionizable carboxylic acid tail and a weakly basic pyrimidine ring.

Key Properties

| Property | Value / Characteristic | Relevance to Crystallization |

| CAS Number | 1293285-88-7 | Unique Identifier for sourcing/verification. |

| Molecular Formula | C₁₂H₁₀N₂O₃ | MW: 230.22 g/mol . |

| pKa (Acid) | ~3.8 (Carboxylic Acid) | Soluble at pH > 5.0 (as carboxylate salt). |

| pKa (Base) | ~1.3 (Pyrimidine N) | Protonates only in strong acid (pH < 1). |

| LogP | ~1.8 (Estimated) | Moderate lipophilicity; likely soluble in alcohols/THF. |

Solubility Map

-

High Solubility: 1M NaOH (aq), DMSO, DMF, Hot Ethanol, Hot Methanol.

-

Moderate Solubility: THF, Ethyl Acetate, Acetone.

-

Low/Anti-Solvent: Water (at pH < 3), Heptane, Toluene, MTBE.

Protocol A: Reactive Crystallization (Isolation)

Objective: Isolation of crude solid from the reaction mixture (typically aqueous/organic biphasic mixture). Mechanism: pH-swing crystallization. The compound is soluble as a salt (benzoate) and precipitates upon acidification.

Reagents

-

Feed: Reaction mixture containing 4-Methoxy-2-(pyrimidin-2-yl)benzoate (Sodium/Potassium salt).

-

Acid: 2N Hydrochloric Acid (HCl).

-

Wash Solvent: Water, MTBE (Methyl tert-butyl ether).

Step-by-Step Procedure

-

Catalyst Removal: If the feed comes from a cross-coupling reaction, filter the alkaline solution (pH > 10) through Celite to remove Palladium residues.

-

Phase Separation: If an organic co-solvent (e.g., Toluene) was used in synthesis, separate the layers. Retain the Aqueous Layer (product is in the water phase as a salt).

-

Distillation (Optional): If the aqueous layer contains miscible organics (THF/Dioxane), strip them under vacuum to prevent "oiling out" during acidification.

-

Acidification:

-

Cool the aqueous solution to 20–25°C .

-

Slowly add 2N HCl dropwise with vigorous agitation.

-

Target pH: 3.0 – 3.5.

-

Observation: A thick white to off-white slurry will form.

-

-

Aging: Stir the slurry for 60 minutes to allow crystal growth and prevent inclusion of impurities.

-

Filtration: Filter using a Buchner funnel (Polypropylene cloth recommended).

-

Wash:

-

Wash 2x with Water (removes inorganic salts).

-

Wash 1x with MTBE (removes non-polar organic impurities).

-

-

Drying: Vacuum oven at 50°C for 12 hours.

Protocol B: Recrystallization (Purification)

Objective: Removal of isomers, des-bromo precursors, and color bodies. Target purity >99.5% (HPLC). Method: Cooling Crystallization with Anti-solvent finish.

Reagents

Step-by-Step Procedure

-

Dissolution:

-

Charge 10.0 g of Crude Solid into a reactor.

-

Add 80 mL of Ethanol.

-

Heat to Reflux (78°C) .

-

Check: If solids remain, add Ethanol in 5 mL increments until clear.

-

-

Hot Filtration (Critical):

-

While at reflux, filter through a pre-heated 0.45 µm filter to remove insoluble mechanical impurities.

-

-

Controlled Cooling:

-

Cool the filtrate to 60°C .

-

Seeding: Add 0.1% wt/wt pure seed crystals (if available) to induce nucleation.

-

Cool linearly from 60°C to 20°C over 4 hours (Rate: 10°C/hr).

-

-

Anti-Solvent Addition (Yield Boost):

-

Once at 20°C, slowly add 40 mL of Water over 60 minutes.

-

Note: Adding water too fast causes agglomeration.

-

-

Final Cooling: Cool to 0–5°C and hold for 2 hours.

-

Isolation: Filter the crystalline solid.

-

Wash: Wash with a cold (0°C) mixture of Ethanol/Water (1:1).

-

Drying: Vacuum oven at 55°C with a nitrogen bleed until constant weight.

Process Visualization

The following diagram illustrates the integrated workflow from crude reaction mixture to pure API intermediate.

Caption: Integrated purification workflow for 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid, moving from alkaline reaction mixture to high-purity crystalline solid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product precipitates as a liquid oil before crystallizing. | 1. Reduce cooling rate.2. Ensure temperature is above the "metastable limit" before adding anti-solvent.3. Use seed crystals. |

| Low Yield | Product remains in mother liquor. | 1. Lower final temperature to 0°C.2. Increase the ratio of Water (Anti-solvent) in Method B.3. Check pH in Method A (ensure pH < 4). |

| Fine Particles | Nucleation was too rapid (Crash cooling). | 1. Implement a linear cooling ramp (e.g., 0.2°C/min).2. Add anti-solvent more slowly.3.[2] Perform "temperature cycling" (heat/cool) to ripen crystals. |

| Color Retention | Impurities trapped in crystal lattice. | 1. Use Activated Carbon (Charcoal) during the hot dissolution step in Method B.2.[1] Wash crude cake thoroughly with MTBE. |

References

-

Janssen Pharmaceutica NV. (2017).[4] Substituted 2-azabicycles and their use as orexin receptor modulators. U.S. Patent No.[5][6][7] 9,611,277.[6] Washington, DC: U.S. Patent and Trademark Office.

-

ChemicalBook. (n.d.). 4-methoxy-2-(pyrimidin-2-yl)benzoic acid Product Properties. Retrieved from ChemicalBook.

-

ResearchGate. (2016).[8] Discussion on Crystallization of Pyrimidine Derivatives. Retrieved from ResearchGate.

Sources

- 1. famu.edu [famu.edu]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]

- 7. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Using 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid in azabicycle synthesis

Application Note: Strategic Utilization of 4-Methoxy-2-(pyrimidin-2-yl)benzoic Acid in Azabicycle Synthesis

Executive Summary & Scientific Context

The compound 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid represents a privileged scaffold in modern medicinal chemistry, particularly in the development of Dual Orexin Receptor Antagonists (DORAs) for the treatment of insomnia and sleep disorders. Its structural uniqueness lies in the ortho-disposition of the pyrimidine ring relative to the carboxylic acid. This arrangement serves two critical functions:

-

Pharmacophore Binding: The pyrimidine moiety acts as a key hydrogen bond acceptor within the Orexin receptor pocket (OX1R/OX2R).

-

Synthetic Directing Group (DG): The pyrimidine nitrogen is a potent directing group for transition-metal-catalyzed C–H activation, enabling late-stage diversification of the benzoic acid core before coupling.

This guide details the synthesis of this core acid and its subsequent application in generating bioactive azabicyclic amides (specifically coupling with 2-azabicyclo[2.2.1]heptane and 3-azabicyclo[3.1.0]hexane derivatives).

Synthesis of the Core Scaffold

Before applying the compound to azabicycle synthesis, high-purity generation of the benzoic acid precursor is required. The most robust method involves a Suzuki–Miyaura cross-coupling followed by hydrolytic saponification.

Protocol A: Suzuki Assembly of the Biaryl Core

Objective: Synthesize methyl 4-methoxy-2-(pyrimidin-2-yl)benzoate.

Reaction Scheme: Methyl 2-bromo-4-methoxybenzoate + 2-Chloropyrimidine + Pd catalyst → Product

Materials:

-

Substrate: Methyl 2-bromo-4-methoxybenzoate (1.0 equiv)

-

Coupling Partner: 2-Chloropyrimidine (or 2-tributylstannylpyrimidine for Stille, but Suzuki is greener) -> Note: 2-Chloropyrimidine requires a boronate on the benzoate. Alternatively, use (2-methyoxycarbonyl-5-methoxyphenyl)boronic acid + 2-chloropyrimidine.

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with the boronic acid derivative of the benzoate (1.0 equiv), 2-chloropyrimidine (1.2 equiv), and base. Evacuate and backfill with Argon (3x).

-

Catalyst Addition: Add the Palladium catalyst under positive Argon flow.

-

Solvation: Add degassed Dioxane/Water mixture.

-

Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor by LC-MS for consumption of the aryl chloride.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Saponification to the Free Acid

Objective: Hydrolysis of the methyl ester without decarboxylation.

Methodology:

-

Dissolve the ester in THF/MeOH/Water (2:1:1).

-

Add LiOH·H₂O (2.5 equiv).

-

Stir at 40°C for 4 hours. Critical: Do not overheat, as ortho-heteroaryl benzoic acids are prone to thermal decarboxylation (protodecarboxylation) due to the electron-withdrawing nature of the pyrimidine.

-

Acidification: Carefully adjust pH to ~4.0 using 1M HCl. The product often precipitates.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Application: Coupling with Azabicycles

This is the core application. The carboxylic acid is coupled to the secondary amine of a bridged azabicycle (e.g., 2-azabicyclo[2.2.1]heptane) to form the bioactive amide.

Mechanism & Rationale

The steric bulk of the ortho-pyrimidine group makes standard amide couplings (EDC/HOBt) sluggish. We recommend using HATU or T3P (Propylphosphonic anhydride) , which are superior for sterically encumbered benzoates.

Protocol C: T3P-Mediated Amide Coupling

Target: Synthesis of (4-methoxy-2-(pyrimidin-2-yl)phenyl)(azabicyclo[2.2.1]heptan-2-yl)methanone.

Table 1: Reaction Components

| Component | Role | Equivalents | Notes |

| Acid Scaffold | Substrate | 1.0 | 4-Methoxy-2-(pyrimidin-2-yl)benzoic acid |

| Azabicycle | Amine Nucleophile | 1.1 - 1.2 | e.g., 2-azabicyclo[2.2.1]heptane (HCl salt) |

| T3P | Coupling Agent | 1.5 - 2.0 | 50% w/w solution in EtOAc or DMF |

| DIPEA | Base | 3.0 - 4.0 | Must neutralize the amine salt and the acid |

| EtOAc/DMF | Solvent | N/A | EtOAc is preferred for ease of workup |

Experimental Workflow:

-

Preparation: In a dry flask, suspend the Azabicycle HCl salt (1.1 equiv) and the Benzoic Acid (1.0 equiv) in Ethyl Acetate (10 volumes).

-

Basification: Add DIPEA (3.5 equiv) dropwise at 0°C. Stir for 10 minutes to ensure free amine formation.

-

Activation: Add T3P solution (1.5 equiv) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Check HPLC.[2] If >5% acid remains, add 0.5 equiv T3P and stir for 1 additional hour.

-

-

Quench: Add water (5 volumes) and stir vigorously for 15 minutes.

-

Extraction: Separate phases. Wash the organic layer with sat. NaHCO₃ (to remove unreacted acid) and then 0.5M HCl (to remove unreacted amine/pyridine).

-

Isolation: Dry organic phase (MgSO₄), filter, and concentrate.

-

Crystallization: Many of these amides crystallize from IPA/Heptane. If not, use silica chromatography (DCM/MeOH).

Advanced Application: Pyrimidine-Directed C–H Activation

For researchers modifying the core after or before azabicycle coupling, the pyrimidine ring serves as a powerful Directing Group (DG).

Scenario: Installing a Fluorine or Methyl group at the C6 position (the other ortho position).

Protocol D: Pd-Catalyzed C–H Fluorination

-

Reagents: Pd(OAc)₂ (10 mol%), N-Fluorobenzenesulfonimide (NFSI) as the F+ source.

-

Solvent: TFA/TFAA (Trifluoroacetic acid/anhydride) mixture.

-

Mechanism: The pyrimidine N coordinates Pd(II), directing it to activate the C6-H bond, forming a palladacycle which is then oxidized by NFSI.

Visual Workflows

Diagram 1: Total Synthesis Workflow

Caption: Integrated synthetic pathway from commercial precursors to the final azabicyclic bioactive scaffold.

Diagram 2: Mechanistic Logic of T3P Coupling

Caption: T3P activation mechanism overcoming the steric hindrance of the ortho-pyrimidine group.

References

-

Janssen Pharmaceutica NV. (2017).[3] Substituted 2-azabicycles and their use as orexin receptor modulators. US Patent 9,611,277.[2][3] Link

-

Fensome, A., et al. (2020).[1][4] "Design and optimization of a series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1." Bioorganic & Medicinal Chemistry, 28(10), 115481.[4] Link

-

Cant, A. A., Roberts, L., & Greaney, M. F. (2010).[5] "Generation of benzyne from benzoic acid using C–H activation." Chemical Communications, 46, 8671-8673.[5] Link[5]

-

Roiser, L., et al. (2021). "Late-Stage Amination of Drug-Like Benzoic Acids... through Directed Iridium-Catalyzed C-H Activation." Chemistry – A European Journal, 27(65). Link

- Letourneau, J. J., et al. (2016). "Discovery of the Dual Orexin Receptor Antagonist Filorexant." Journal of Medicinal Chemistry, 59(22). (Contextual reference for ORA synthesis).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]

- 3. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]

- 4. Design and optimization of a series of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: Dual inhibitors of TYK2 and JAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of benzyne from benzoic acid using C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Preparation of 2-substituted pyrimidine benzoic acids

Application Note: Strategic Synthesis of 2-Substituted Pyrimidine Benzoic Acids

Executive Summary & Strategic Rationale

The 2-substituted-4-arylpyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Momelotinib, Pazopanib) and GPCR modulators. This guide details the robust preparation of 4-(2-substituted-pyrimidin-4-yl)benzoic acids .

The Synthetic Challenge: The core challenge lies in the regioselective functionalization of the 2,4-dichloropyrimidine starting material.[1][2] Both positions are electrophilic, but they possess distinct electronic and steric signatures.

-

C4 Position: More electrophilic due to the para-like relationship with N1 and ortho-like relationship with N3. It is the preferred site for Nucleophilic Aromatic Substitution (

) and Oxidative Addition (Suzuki coupling) under standard conditions. -

C2 Position: Less electrophilic and sterically flanked by two nitrogens. Functionalization here usually requires prior installation of the C4 substituent or specific catalytic overrides.[1]

The Canonical Route: To ensure high fidelity and yield, this protocol follows the "C4-First" strategy:

-

Regioselective Suzuki Coupling at C4 to install the benzoate linker.

- Displacement at C2 to introduce diversity (amines/alkoxides).

-

Saponification to reveal the free benzoic acid.

Strategic Reaction Workflow

The following flowchart visualizes the critical decision points and reaction pathway.

Figure 1: Step-wise synthetic workflow emphasizing the "C4-First" regiocontrol strategy.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Suzuki Coupling

Objective: Install the benzoic ester moiety at the C4 position while preserving the C2-chloride for later functionalization.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

4-(Methoxycarbonyl)phenylboronic acid (1.05 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Procedure:

-

Degassing: Charge a reaction vessel with DME and 2M

. Sparge with nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst. -

Addition: Add 2,4-dichloropyrimidine, the boronic acid, and finally

under a nitrogen stream. -